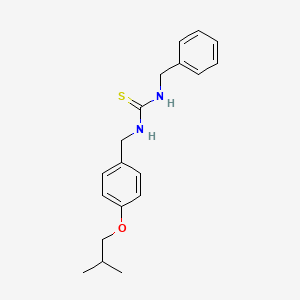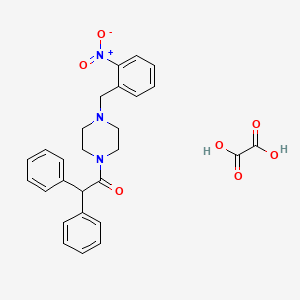![molecular formula C15H30N2O B5145982 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol](/img/structure/B5145982.png)
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. This compound is also known as DMHP, and it is a piperazine derivative that has been synthesized through a specific method. The purpose of
作用机制
The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter release and is a target for various drugs such as benzodiazepines and barbiturates. DMHP has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
DMHP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMHP has also been found to inhibit the growth of cancer cells through the induction of apoptosis. Additionally, DMHP has been found to have analgesic properties, which may be attributed to its interaction with the GABA-A receptor.
实验室实验的优点和局限性
DMHP has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through various techniques. DMHP is also stable under various conditions, which makes it suitable for various applications. However, DMHP has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on DMHP. One potential area of research is the development of DMHP-based metal catalysts for organic synthesis. Another area of research is the investigation of the potential anti-cancer properties of DMHP. Additionally, the development of DMHP analogs with improved solubility and potency may also be an area of future research.
Conclusion:
In conclusion, 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications. The synthesis method of DMHP involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. DMHP has been found to have potential applications in various scientific research fields, including anti-inflammatory, analgesic, and anti-cancer properties. The mechanism of action of DMHP is not fully understood, but it has been proposed that it acts as an agonist for the GABA-A receptor. DMHP has several advantages for lab experiments, including ease of synthesis and stability under various conditions. However, DMHP also has some limitations, such as its low solubility in water. There are several future directions for the research on DMHP, including the development of DMHP-based metal catalysts, investigation of its anti-cancer properties, and development of DMHP analogs with improved solubility and potency.
合成方法
The synthesis method of 2-[4-(2,6-dimethyl-5-hepten-1-yl)-1-piperazinyl]ethanol involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 4-chloro-1-piperazine ethanol in the presence of a catalyst. This reaction results in the formation of DMHP, which can be further purified through various techniques such as column chromatography and recrystallization.
科学研究应用
DMHP has been found to have potential applications in various scientific research fields. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. DMHP has also been used as a ligand in the development of metal-based catalysts for organic synthesis. Additionally, DMHP has been used in the synthesis of various compounds such as β-amino alcohols and β-lactams.
属性
IUPAC Name |
2-[4-(2,6-dimethylhept-5-enyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-14(2)5-4-6-15(3)13-17-9-7-16(8-10-17)11-12-18/h5,15,18H,4,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYXKDQTFDGSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-methoxy-3-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5145900.png)

![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5145922.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[2-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5145924.png)
![2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide](/img/structure/B5145935.png)
![1-[(4,5-dimethyl-2-furyl)methyl]-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5145940.png)

![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)
![3-{[(3,5-dimethylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5145978.png)
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)

